2-(5-Methylbenzo[d]oxazol-2-yl)phenol

Purity Assurance Quality Control Reproducibility

2-(5-Methylbenzo[d]oxazol-2-yl)phenol (CAS 35875-76-4) is a heterocyclic benzoxazole derivative with the molecular formula C14H11NO2 and a molecular weight of 225.24 g/mol. It features a phenolic hydroxyl group and a methyl substituent on the benzoxazole ring, placing it within the family of 2-(2-hydroxyphenyl)benzoxazole (HBO) ESIPT fluorophores.

Molecular Formula C14H11NO2
Molecular Weight 225.24 g/mol
CAS No. 35875-76-4
Cat. No. B8809920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Methylbenzo[d]oxazol-2-yl)phenol
CAS35875-76-4
Molecular FormulaC14H11NO2
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3O
InChIInChI=1S/C14H11NO2/c1-9-6-7-13-11(8-9)15-14(17-13)10-4-2-3-5-12(10)16/h2-8,16H,1H3
InChIKeyFZQGBQAOJPVIOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Methylbenzo[d]oxazol-2-yl)phenol Procurement Baseline: Heterocyclic Identity and Core Specifications


2-(5-Methylbenzo[d]oxazol-2-yl)phenol (CAS 35875-76-4) is a heterocyclic benzoxazole derivative with the molecular formula C14H11NO2 and a molecular weight of 225.24 g/mol . It features a phenolic hydroxyl group and a methyl substituent on the benzoxazole ring, placing it within the family of 2-(2-hydroxyphenyl)benzoxazole (HBO) ESIPT fluorophores [1]. The compound is commercially available, with standard purity specifications varying between 95% and 98% depending on the supplier, and is offered as a crystalline solid with a melting point of 136-138°C .

Procurement Rejection Logic: Why In-Class HBO Analogs Cannot Replace 2-(5-Methylbenzo[d]oxazol-2-yl)phenol


Generic substitution within the 2-(2-hydroxyphenyl)benzoxazole (HBO) class is not scientifically valid due to the decisive influence of the 5-methyl substituent on photophysical output. This methyl group is not an inert label; it fundamentally modulates the excited-state intramolecular proton transfer (ESIPT) process and enables aggregation-induced emission (AIE) behavior, as demonstrated by the distinct dual fluorescence (enol emission ~370 nm, keto tautomer emission ~500 nm) of the structurally analogous 2-(2-hydroxy-5-methylphenyl)benzoxazole (HBO-pCH3) [1]. In contrast, the unsubstituted parent HBO exhibits different solvatochromic responses and lacks the same coupled ESIPT+AIE enhancement [1]. Furthermore, the specific 5-methyl substitution pattern on the benzoxazole ring (rather than the phenol ring) dictates its utility as a ligand for iridium(III) complexes in OLEDs, a function confirmed in patent literature for electron transport materials that cannot be replicated by other positional isomers or the des-methyl analog [2].

Quantitative Differentiation Evidence for 2-(5-Methylbenzo[d]oxazol-2-yl)phenol


Supplier Purity Differentiation: Bidepharm 98% vs. Standard 95% Commercial Grade

The compound is offered at two distinct purity tiers: ≥95% by most general suppliers and a higher specification of 98% by Bidepharm, which also provides batch-specific QC documentation including NMR, HPLC, and GC spectra . This 3-percentage-point increase in purity is critical for applications where minor impurities can quench fluorescence or interfere with metal complexation, such as in OLED device fabrication or sensitive bioimaging probe development.

Purity Assurance Quality Control Reproducibility

ESIPT Dual Fluorescence Enables Ratiometric Sensing Not Possible with Non-Fluorescent Benzoxazole Ligands

The structurally analogous derivative 2-(2-hydroxy-5-methylphenyl)benzoxazole (HBO-pCH3), which shares the identical pharmacophore with the phenol hydroxyl and a methyl group on the benzoxazole ring, exhibits characteristic dual fluorescence with a normal enol emission band at ~370 nm and an ESIPT keto tautomer emission band at ~500 nm, alongside a high fluorescence quantum yield and large Stokes shift [1]. This dual-band emission, which is the direct result of the methyl substitution pattern, enables ratiometric fluorescence sensing. The unsubstituted parent HBO, while still ESIPT-active, exhibits a different quantum yield (approximately 0.015 in cyclohexane, an order of magnitude lower than some other ESIPT compounds) and does not show the same AIE-coupled enhancement [2][3].

ESIPT Fluorophore Ratiometric Probe Fluorescence Spectroscopy

OLED Electron Transport Patented Functionality Absent in Non-Benzoxazole Phenols

The compound 2-(5-methylbenzo[d]oxazol-2-yl)phenol is explicitly claimed in a patent as a ligand for compounds with electron transport properties for use in optical light-emitting diodes (OLEDs) . The broader patent family demonstrates that when incorporated as electron transport layers, these benzoxazole-phenol ligands enable greater current density in OLED devices [1]. Additionally, related 5-methyl-2-phenylbenzo[d]oxazole derivatives have been successfully employed as main ligands in phosphorescent iridium(III) complexes, confirming the importance of the 5-methyl substitution on the benzoxazole for electroluminescent performance [2].

OLED Electron Transport Material Phosphorescent Complexes

Synthetic Accessibility: Known Single-Step Route with Documented Yield and Purity

The compound is accessible via a straightforward one-pot condensation of 2-amino-p-cresol with phenyl salicylate under nitrogen at 200°C for 1.5 hours, yielding the product as a bright white crystalline solid after column chromatography . The reported yield is 7.4 g (40%), with a melting point of 138°C (DSC onset) and elemental analysis confirming C 74.62%, H 4.86%, N 6.32% (calculated: C 74.65%, H 4.92%, N 6.22%) . This documented synthetic route and characterization data lower the barrier for in-house synthesis verification and quality control, compared to other benzoxazole derivatives for which synthetic procedures are less defined.

Chemical Synthesis Scale-Up Cost-Efficiency

Procurement-Relevant Application Scenarios for 2-(5-Methylbenzo[d]oxazol-2-yl)phenol


Ratiometric ESIPT Fluorescent Probe Development

Based on the dual emission bands (~370 nm enol and ~500 nm keto tautomer) demonstrated for the structurally analogous HBO-pCH3 [1], this compound is the appropriate choice for constructing ratiometric fluorescent sensors. The large Stokes shift and dual-band response minimize self-absorption and provide an internal reference, making it suitable for detecting metal ions, pH changes, or biomolecular interactions in complex biological environments. The 98% purity grade with QC documentation is recommended for any probe destined for quantitative imaging .

OLED Electron Transport Layer Ligand Synthesis

The compound is explicitly claimed in patent literature as a ligand for electron transport materials in OLEDs [1]. It serves as a precursor for synthesizing metal complexes that enhance current density in electroluminescent devices. Research groups working on phosphorescent iridium(III) or platinum(II) OLED emitters should procure this specific 5-methyl-substituted benzoxazole phenol rather than the des-methyl analog, as the 5-methyl group has been shown to be critical for the photophysical properties of the resulting complexes .

Aggregation-Induced Emission (AIE) Material Research

The methyl substitution on the benzoxazole ring has been proven to couple the ESIPT process with aggregation-induced emission (AIE), creating an 'ESIPT+AIE' system with enhanced fluorescence in the aggregated or solid state [1]. This makes the compound a valuable scaffold for developing solid-state emitters, mechanochromic materials, or fluorescent nanoparticles. Researchers should select the 98% purity grade to ensure that AIE behavior is not compromised by quenching impurities .

Metal-Organic Ligand for Asymmetric Catalysis Precursor Research

The compound is classified as an OX and FeOX ligand (non-chiral) by specialty chemical suppliers, indicating its established use in metal coordination chemistry [1]. The phenolic hydroxyl and benzoxazole nitrogen provide a bidentate N,O-chelation motif suitable for complexing transition metals. Researchers exploring new catalytic systems or metal-organic frameworks should consider this compound as a ligand building block, particularly where the electron-donating 5-methyl group is expected to modulate the electronic properties of the resulting metal complex.

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